Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Descripción general

Descripción

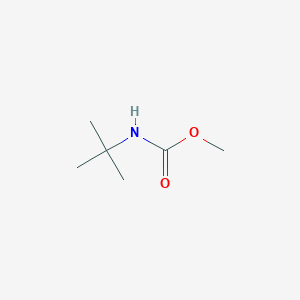

Carbamic acid, (1,1-dimethylethyl)-, methyl ester is an organic compound with the molecular formula C6H13NO2. It is a type of carbamate ester, which is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbamic acid, (1,1-dimethylethyl)-, methyl ester can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with tert-butylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

CH3OCOCl+(CH3)3CNH2→CH3OCONH(CH3)3+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Carbamic acid, (1,1-dimethylethyl)-, methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce carbamic acid and methanol.

Transesterification: It can react with other alcohols to form different carbamate esters.

Decomposition: Under certain conditions, it can decompose to release carbon dioxide and amines.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

Transesterification: Requires an alcohol and a catalyst, such as an acid or base.

Decomposition: Can occur under heat or in the presence of specific catalysts.

Major Products Formed

Hydrolysis: Produces carbamic acid and methanol.

Transesterification: Forms different carbamate esters.

Decomposition: Yields carbon dioxide and amines.

Aplicaciones Científicas De Investigación

Carbamic acid, (1,1-dimethylethyl)-, methyl ester, also known as methyl tert-butylcarbamate, is a carbamate ester with the molecular formula C6H13NO2. It is used in chemistry, biology, and industry.

Chemical Reactions

This compound can undergo several chemical reactions:

- Hydrolysis The ester can be hydrolyzed to produce carbamic acid and methanol. This reaction typically occurs with water and an acid or base catalyst.

- Transesterification It can react with other alcohols to form different carbamate esters with an alcohol and a catalyst, such as an acid or base.

- Decomposition Under certain conditions, it can decompose to release carbon dioxide and amines and can occur under heat or in the presence of specific catalysts.

Scientific Research Applications

This compound has applications in various scientific fields:

- Chemistry It is used as a reagent in organic synthesis, specifically in the formation of other carbamate esters and as a protecting group for amines.

- Biology It is investigated for potential use in biochemical studies and as a building block for more complex molecules.

- Medicine It is explored for potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

- Industry It is utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of carbamic acid, (1,1-dimethylethyl)-, methyl ester involves its ability to form stable carbamate bonds. These bonds can interact with various molecular targets, including enzymes and proteins, potentially altering their activity. The compound’s effects are mediated through its interactions with these targets, leading to changes in biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Carbamic acid, phenyl-, 1-methylethyl ester

- Carbamic acid, (trimethylsilyl)-, 1,1-dimethylethyl ester

- Carbamic acid, N- 2- (1-piperazinyl)ethyl -, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (1,1-dimethylethyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other carbamate esters.

Actividad Biológica

Carbamic acid, (1,1-dimethylethyl)-, methyl ester, commonly known as Methyl tert-butylcarbamate (MTBC), is an organic compound with significant biological and industrial applications. This article explores its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic uses based on diverse research findings.

Overview

- Chemical Structure : MTBC has the molecular formula C6H13NO2 and is classified as a carbamate ester.

- Applications : It is utilized in organic synthesis, pharmaceuticals, and as a biochemical reagent.

MTBC operates primarily through its interaction with biological targets, which can include enzymes and receptors. The compound acts as a protecting group for amines during organic synthesis, safeguarding them from unwanted reactions. This property is particularly useful in peptide synthesis and other biochemical applications.

Pharmacokinetics

Research indicates that carbamates like MTBC exhibit good chemical stability and the ability to penetrate cell membranes effectively. This characteristic enhances their potential for use in drug design and therapeutic applications. The compound's pharmacokinetic profile suggests that it may be well-absorbed when administered via various routes.

Antioxidant Properties

Studies have shown that MTBC possesses antioxidant activity. For instance, it has been evaluated for its ability to scavenge free radicals using assays such as DPPH and ABTS. These assays measure the capacity of compounds to neutralize reactive oxygen species (ROS), which are implicated in various diseases .

| Assay Type | IC50 Value (μg/ml) |

|---|---|

| DPPH | 75 |

| ABTS | 50 |

These results indicate that MTBC has a moderate capacity to act as an antioxidant, which may contribute to its therapeutic potential in oxidative stress-related conditions.

Enzyme Interaction

MTBC has been studied for its interaction with various enzymes. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs .

Case Studies

- Neuroprotective Effects : In a study involving neuroprotection against oxidative stress in neuronal cells, MTBC demonstrated significant protective effects by reducing cell apoptosis induced by hydrogen peroxide exposure. The results suggested that MTBC could potentially be developed as a therapeutic agent for neurodegenerative diseases .

- Insecticidal Activity : Research has also explored the use of MTBC as an insecticide. It was found to be effective against various pests by disrupting their nervous system functions. This application highlights its potential role in agricultural chemistry .

Propiedades

IUPAC Name |

methyl N-tert-butylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)7-5(8)9-4/h1-4H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCAQUUDOCPMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.